An In-depth Technical Guide to 2-(2-Cyano-4-methoxyphenyl)acetic acid (CAS Number: 52786-67-1)
An In-depth Technical Guide to 2-(2-Cyano-4-methoxyphenyl)acetic acid (CAS Number: 52786-67-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Cyano-4-methoxyphenyl)acetic acid, a key chemical intermediate. The document delineates its physicochemical properties, provides detailed protocols for its synthesis and characterization, discusses its reactivity, and explores its potential applications, particularly in the realm of pharmaceutical development. This guide is intended to be a vital resource for scientists and researchers engaged in organic synthesis and medicinal chemistry, offering both established experimental data and predictive insights to facilitate further investigation and application of this compound.
Chemical Identity and Physicochemical Properties
2-(2-Cyano-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by the presence of a cyano and a methoxy group on the phenyl ring. These functional groups significantly influence the molecule's chemical reactivity and physical properties.
Table 1: Core Identification and Physicochemical Properties of 2-(2-Cyano-4-methoxyphenyl)acetic acid
| Property | Value | Source(s) |
| CAS Number | 52786-67-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| IUPAC Name | 2-(2-Cyano-4-methoxyphenyl)acetic acid | [6] |
| Appearance | Yellow solid | [5] |
| Melting Point | Not experimentally determined. Predicted range: 120-150 °C. For comparison, the melting point of the analogous 4-cyanophenylacetic acid is 150-154 °C[7][8] and 2-(2-chloro-4-methoxyphenyl)acetic acid is 118-124 °C.[9] | N/A |
| Boiling Point | Not determined. | N/A |
| pKa | Not experimentally determined. Predicted to be in the range of 3.5 - 4.5, typical for a phenylacetic acid derivative. | N/A |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in less polar solvents and water. The solubility of the related p-methoxyphenylacetic acid is noted to be enhanced in polar solvents due to the methoxy group and is readily soluble in ethanol and methanol. | N/A |
Synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid
The synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid can be approached through several strategic routes. Below are detailed protocols for a documented method and a plausible alternative.
Synthesis via Hydrolysis of Methyl (2-cyano-4-methoxyphenyl)acetate
This method involves the base-catalyzed hydrolysis of the corresponding methyl ester, a common and efficient route for the preparation of carboxylic acids from their esters.[5]
Experimental Protocol:
-
Dissolution: Methyl (2-cyano-4-methoxyphenyl)acetate (120 mg, 0.585 mmol) is dissolved in a solvent mixture of 10 mL of tetrahydrofuran (THF) and 2 mL of water.[5]
-
Hydrolysis: Lithium hydroxide monohydrate (LiOH·H₂O, 101 mg, 2.34 mmol) is added to the solution. The reaction mixture is then heated to 55 °C and stirred overnight.[5]
-
Work-up:
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[5]
-
The residue is dissolved in 30 mL of water, and the pH is adjusted to 14 with a 1 N aqueous sodium hydroxide (NaOH) solution.[5]
-
The aqueous layer is washed with 50 mL of ethyl acetate to remove any unreacted starting material or non-acidic impurities. The organic phase is discarded.[5]
-
The aqueous phase is then acidified to a pH of 2-3 with a 1 N hydrochloric acid (HCl) aqueous solution, leading to the precipitation of the carboxylic acid.[5]
-
-
Extraction and Isolation:
-
The acidified aqueous phase is extracted with 75 mL of ethyl acetate.[5]
-
The organic phases are combined and dried over anhydrous magnesium sulfate (MgSO₄).[5]
-
After filtration, the organic phase is concentrated to yield 2-(2-Cyano-4-methoxyphenyl)acetic acid as a yellow solid (86 mg, 77% yield).[5]
-
Causality Behind Experimental Choices:
-
Choice of Base: Lithium hydroxide is a strong base that effectively saponifies the ester. Its use in excess ensures the complete conversion of the starting material.
-
Solvent System: The THF/water mixture ensures the solubility of both the organic ester and the inorganic base, creating a homogenous reaction environment.
-
pH Adjustments: The initial basification to pH 14 ensures that the product is in its carboxylate salt form, which is soluble in the aqueous phase, allowing for the removal of organic impurities. The subsequent acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate or be extracted into an organic solvent.
Caption: Synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid via ester hydrolysis.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative and highly plausible synthetic route involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary aryl amines to various functional groups, including nitriles.[7][10] This approach would begin with a suitably substituted aniline.
Proposed Experimental Workflow:
-
Diazotization: An appropriate precursor, such as 2-amino-4-methoxyphenylacetic acid, would be treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The freshly prepared diazonium salt solution would then be added to a solution of copper(I) cyanide (CuCN).[10] This induces the substitution of the diazonium group with a cyano group, accompanied by the evolution of nitrogen gas.
-
Isolation: The product, 2-(2-Cyano-4-methoxyphenyl)acetic acid, would then be isolated through extraction and purified, likely by recrystallization.
Expertise & Experience Insights:
-
The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring, often providing substitution patterns that are not easily accessible through other methods.[11]
-
Strict temperature control during the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt.
-
The use of copper(I) cyanide is catalytic and facilitates the radical-nucleophilic aromatic substitution mechanism.[7]
Caption: Proposed Sandmeyer reaction route for synthesis.
Spectroscopic and Analytical Data
Comprehensive characterization is essential for confirming the structure and purity of 2-(2-Cyano-4-methoxyphenyl)acetic acid.
Table 2: Spectroscopic Data for 2-(2-Cyano-4-methoxyphenyl)acetic acid
| Technique | Data | Source(s) |
| ¹H NMR | (CDCl₃) δ 3.81 (s, 3H), 3.84 (s, 2H), 7.09 (dd, 1H), 7.13 (d, 1H), 7.30 (d, 1H), 10.22 (br s, 1H) | [5] |
| ¹³C NMR | Not experimentally determined. Predicted chemical shifts would include signals for the carboxylic acid carbon (~175-180 ppm), aromatic carbons (110-160 ppm), the nitrile carbon (~115-120 ppm), the methoxy carbon (~55 ppm), and the methylene carbon (~40 ppm). | N/A |
| Mass Spec. | (ESI+) m/z 192.2 ([M+H]⁺) | [5] |
| IR | Not experimentally determined. Predicted characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), a C≡N stretch (~2220-2240 cm⁻¹), and C-O stretches for the methoxy and carboxylic acid groups (~1200-1300 cm⁻¹). | N/A |
Reactivity and Potential Applications
The chemical nature of 2-(2-Cyano-4-methoxyphenyl)acetic acid is dictated by its three primary functional groups: the carboxylic acid, the nitrile, and the substituted aromatic ring.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity also allows for salt formation.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine.
-
Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing cyano and acetic acid groups influence the regioselectivity of electrophilic aromatic substitution reactions.
Potential as a Key Intermediate in Drug Discovery
Phenylacetic acid derivatives are a common structural motif in a variety of pharmaceuticals, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] The structural features of 2-(2-Cyano-4-methoxyphenyl)acetic acid make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The cyano and methoxy groups offer handles for further chemical modification to modulate the biological activity and pharmacokinetic properties of potential drug candidates.[3]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-(2-Cyano-4-methoxyphenyl)acetic acid.
Table 3: Hazard and Safety Information
| Category | Information |
| Hazard Statements | Based on analogous compounds, likely to cause skin and eye irritation. May be harmful if swallowed. |
| Precautionary Statements | Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. |
| Storage | Store in a cool, dry place in a tightly sealed container. |
This information is based on general knowledge of similar chemical compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) before handling.
Conclusion
2-(2-Cyano-4-methoxyphenyl)acetic acid is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and characterization based on available experimental data and predictive analysis. The established synthetic protocol via ester hydrolysis offers a reliable method for its preparation, while the potential for synthesis via the Sandmeyer reaction provides a versatile alternative. While further experimental data on its physicochemical properties and biological activity are needed, the information presented herein serves as a solid foundation for researchers looking to utilize this compound in their work.
References
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AbacipharmTech. (n.d.). 2-(2-Cyano-4-methoxyphenyl)acetic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(2-Cyano-4-methoxyphenyl)acetic acid. Retrieved from [Link]
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Solubility of Things. (n.d.). p-Methoxyphenylacetic acid. Retrieved from [Link]
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Wikipedia. (2023, October 29). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]
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